molecular formula C9H9F3N2O2S B2941369 Benzothiohydrazide 2,2,2-trifluoroacetate CAS No. 1956307-26-8

Benzothiohydrazide 2,2,2-trifluoroacetate

Cat. No. B2941369
CAS RN: 1956307-26-8
M. Wt: 266.24
InChI Key: NVJMOTRCSQTUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiohydrazide 2,2,2-Trifluoroacetate is a chemical compound with the molecular formula C9H9F3N2O2S and a molecular weight of 266.2401696 . It is used in various chemical reactions and has specific properties that make it useful in different applications .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, trifluoroacetic acid, a related compound, is known to be used in organic synthesis due to its properties such as volatility, solubility in organic solvents, and its strength as an acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources . Trifluoroacetic acid, a related compound, is known to be a strong organic acid with high volatility and limited industrial uses .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of benzothiohydrazide derivatives have been a subject of interest due to their versatile applications. For instance, rapid and efficient methodologies have been developed for the synthesis of 2-amino-4H-benzothiazines, showcasing a precursor aryl thiourea preparation that, upon addition of trifluoroacetic acid, catalyzes a conjugate addition reaction to form the desired heterocycle (Hari & Miller, 2000). Similarly, the one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzothiazole derivatives demonstrates the efficiency of using trifluoroacetic acid in synthesizing complex molecules (Feng-Yan Ge et al., 2007).

Anticancer Studies

Benzothiohydrazide derivatives have been explored for their potential anticancer properties. Research indicates that Schiff bases tethering benzothiazole-1,2,3-triazole conjugates exhibit promising anticancer activities, with DNA binding studies revealing their mechanism of action (Meshal A. Almehmadi et al., 2021). Furthermore, the development of the antitumour benzothiazole prodrug, Phortress, highlights the selective uptake and induction of cytotoxic mechanisms in cancer cells (T. Bradshaw & A. Westwell, 2004).

Corrosion Inhibition

Benzothiazole derivatives have been identified as effective corrosion inhibitors, providing protection against steel corrosion in acidic environments. This application is particularly relevant in the field of materials science, where the durability and longevity of materials are critical (Zhiyong Hu et al., 2016).

Green Chemistry

Advancements in green chemistry have leveraged benzothiazole derivatives for the synthesis of environmentally friendly compounds. Recent studies have focused on the development of synthetic processes that are efficient, selective, and yield products with high purity, emphasizing the role of benzothiazoles in promoting sustainable chemical practices (Xiang Gao et al., 2020).

Safety and Hazards

The safety data sheet for Sodium trifluoroacetate, a related compound, indicates that it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

Trifluoroacetic acid, a related compound, is a known and persistent pollutant in the environment. Its toxicity is low, but further studies of a much wider range of animal and plant types are required . Future estimates of trifluoroacetic acid surface concentrations based on HFO removal require updating and the kinetic analysis of trifluoroacetic acid production warrants further investigation .

properties

IUPAC Name

benzenecarbothiohydrazide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S.C2HF3O2/c8-9-7(10)6-4-2-1-3-5-6;3-2(4,5)1(6)7/h1-5H,8H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJMOTRCSQTUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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